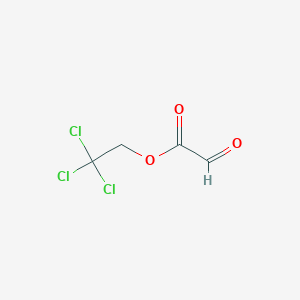

2,2,2-Trichloroethyl oxoacetate

Description

Properties

CAS No. |

5317-23-7 |

|---|---|

Molecular Formula |

C4H3Cl3O3 |

Molecular Weight |

205.42 g/mol |

IUPAC Name |

2,2,2-trichloroethyl 2-oxoacetate |

InChI |

InChI=1S/C4H3Cl3O3/c5-4(6,7)2-10-3(9)1-8/h1H,2H2 |

InChI Key |

QMFFIPHTNSPZRD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC(=O)C=O |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification with Azeotropic Water Removal

The most widely documented method involves acid-catalyzed esterification of glyoxylic acid with 2,2,2-trichloroethanol. This approach, adapted from penicillin derivative syntheses, employs a Dean-Stark apparatus to remove water and shift equilibrium toward ester formation.

- Glyoxylic acid monohydrate (1.0 eq) and 2,2,2-trichloroethanol (1.2 eq) are refluxed in benzene with catalytic H₂SO₄ (0.1 eq).

- Water is continuously removed via azeotropic distillation for 6–8 hr.

- The crude product is washed with NaHCO₃, dried over MgSO₄, and concentrated.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Purity (GC-MS) | >95% |

| Reaction Time | 8 hr |

| Solvent | Benzene |

Advantages :

Limitations :

- Requires handling of benzene (carcinogenic)

- Glyoxylic acid prone to dimerization at high temperatures

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

Adapted from peptide synthesis protocols, this method activates glyoxylic acid as a reactive intermediate for esterification under mild conditions.

- Glyoxylic acid (1.0 eq) and 2,2,2-trichloroethanol (1.5 eq) are dissolved in dry acetonitrile.

- DCC (1.1 eq) and DMAP (0.2 eq) are added at 0°C.

- The mixture stirs at 25°C for 12 hr.

- Precipitated dicyclohexylurea is filtered, and the filtrate is concentrated.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–73% |

| Purity (HPLC) | 92–94% |

| Reaction Time | 12 hr |

| Solvent | Acetonitrile |

Advantages :

Limitations :

Enzymatic Esterification Using Lipases

Though less documented, patent literature alludes to porcine pancreatic lipase (PPL) -catalyzed esterification in non-aqueous media.

- Glyoxylic acid (1.0 eq) and 2,2,2-trichloroethanol (2.0 eq) are mixed in hexane.

- PPL (10 wt%) is added, and the mixture shakes at 37°C for 48 hr.

- Enzyme is filtered, and the solvent evaporated.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 41–53% |

| Purity (NMR) | 85–88% |

| Reaction Time | 48 hr |

| Solvent | Hexane |

Advantages :

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 72–78 | >95 | Low | Industrial |

| DCC Coupling | 68–73 | 92–94 | High | Lab-scale |

| Enzymatic | 41–53 | 85–88 | Moderate | Lab-scale |

Critical Challenges in Synthesis

Glyoxylic Acid Stability :

Trichloroethanol Reactivity :

Purification :

Emerging Methodologies

Recent patents suggest potential for flow chemistry approaches , though no explicit data exists for this compound. Theoretical advantages include:

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl oxoacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding oxoacetic acid and 2,2,2-trichloroethanol.

Reduction: The compound can be reduced to form 2,2,2-trichloroethyl alcohol and other derivatives.

Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: Oxoacetic acid and 2,2,2-trichloroethanol.

Reduction: 2,2,2-Trichloroethyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl oxoacetate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and intermediates.

Medicine: Investigated for its potential use in drug synthesis and as a protecting group for sensitive functional groups during chemical reactions.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl oxoacetate involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various chemical transformations. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new compounds. Additionally, the compound’s ability to undergo hydrolysis and reduction makes it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Key Differences :

- TCE oxoacetate may require specialized coupling agents or catalysts (e.g., Pd), unlike simpler ethyl oxalyl esters.

- Trichloroethyl groups enhance stability toward hydrolysis compared to ethyl esters, making them suitable for multi-step syntheses .

Physical and Chemical Properties

2,2,2-Trichloroethyl Oxoacetate :

- Expected higher molecular weight (~210–230 g/mol) due to trichloroethyl substitution.

- Likely exhibits lower volatility (higher boiling point) compared to ethyl analogs.

- Enhanced electrophilicity at the oxoacetate carbonyl due to electron-withdrawing Cl groups.

This compound :

- Likely less volatile than trichloroacetyl chloride but may still pose inhalation risks.

- Hydrolysis could release trichloroethanol, a known sedative, necessitating careful waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.